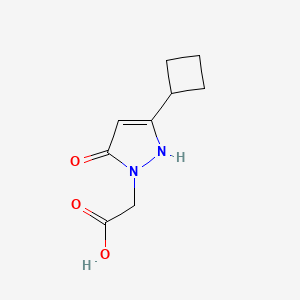

2-(3-cyclobutyl-5-hydroxy-1H-pyrazol-1-yl)acetic acid

Description

Properties

IUPAC Name |

2-(5-cyclobutyl-3-oxo-1H-pyrazol-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c12-8-4-7(6-2-1-3-6)10-11(8)5-9(13)14/h4,6,10H,1-3,5H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRUUPTNHDJIEFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=CC(=O)N(N2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrazole Ring Formation via Cyclocondensation

The core pyrazole ring is commonly synthesized by cyclocondensation of hydrazine derivatives with 1,3-dicarbonyl compounds or enones under acidic or neutral conditions.

- Starting Materials: Cyclobutyl-substituted 1,3-dicarbonyl compounds or enones are reacted with hydrazine or substituted hydrazines.

- Reaction Conditions: Acidic media (e.g., acetic acid) or microwave-assisted heating are used to promote ring closure.

- Microwave-Assisted Synthesis: Microwave irradiation significantly reduces reaction times from days to minutes, improving yields and purity. For example, condensation of hydrazinium salts with enones under microwave heating at 160–175 °C for 1.5–2 minutes yields pyrazole intermediates in 80–90% yield.

| Parameter | Typical Conditions | Outcome |

|---|---|---|

| Hydrazinium salt | 4-nitrophenylhydrazinium chloride or analog | Precursor to pyrazole formation |

| 1,3-Dicarbonyl compound | Enones or β-ketoesters with cyclobutyl group | Cyclocondensation substrate |

| Solvent | Ethanol, methanol, or DMF | Medium for reaction |

| Temperature | 160–175 °C (microwave) | Rapid cyclization |

| Time | 1.5–2 minutes (microwave) | Efficient synthesis |

| Yield | 80–90% | High isolated yield |

Introduction of the Hydroxy Group at C-5 Position

The hydroxy substituent at the 5-position of the pyrazole ring can arise from partial dehydration or oxidation steps during or after ring formation.

- Partial Dehydration Control: Lower temperature or shorter reaction times favor formation of 4,5-dihydro-5-hydroxy-pyrazole intermediates, which can be isolated or further dehydrated to aromatic pyrazoles by increasing temperature or acid concentration.

- Acid Catalysis: Addition of strong acid (e.g., HCl) facilitates dehydration to the aromatic pyrazole, but controlled conditions allow isolation of the hydroxy-substituted intermediate.

Functionalization of the Acetic Acid Side Chain

The acetic acid moiety linked to the pyrazole nitrogen is typically introduced via alkylation or acylation reactions.

- Alkylation: The pyrazole nitrogen can be alkylated with haloacetic acid derivatives under basic conditions to install the acetic acid side chain.

- Hydrolysis: If ester intermediates are used (e.g., ethyl esters), saponification under basic or acidic conditions yields the free acetic acid.

- Coupling Reactions: Amidation or esterification can be employed if the acetic acid is introduced via coupling with carboxylic acid derivatives.

Representative Synthetic Route Summary

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Cyclocondensation | Cyclobutyl-1,3-dicarbonyl + hydrazine salt | Microwave-assisted, 160–175 °C, 2 min |

| 2 | Partial dehydration/oxidation | Acidic conditions (HCl) | Control hydroxy group formation |

| 3 | N-Alkylation | Haloacetic acid derivative + base | Introduce acetic acid side chain |

| 4 | Hydrolysis | Base or acid hydrolysis | Convert esters to free acid |

| 5 | Purification | Chromatography, recrystallization | Obtain pure 2-(3-cyclobutyl-5-hydroxy-1H-pyrazol-1-yl)acetic acid |

Research Findings and Data

- Microwave-assisted methods reduce total synthesis time dramatically (from days to minutes) while improving yields (typically >80% isolated yield for pyrazole intermediates).

- Control of reaction temperature and acid concentration allows selective formation of hydroxy-substituted pyrazole intermediates or fully aromatic pyrazoles.

- Continuous flow techniques replicate batch microwave results with similar efficiency and scalability.

- The cyclobutyl substituent is introduced via the 1,3-dicarbonyl precursor, which must be synthesized or sourced accordingly.

Summary Table of Preparation Parameters

| Parameter | Description/Condition | Effect on Synthesis |

|---|---|---|

| Hydrazine derivative | 4-nitrophenylhydrazinium chloride or analog | Pyrazole ring precursor |

| 1,3-Dicarbonyl compound | Cyclobutyl-substituted β-ketoester or enone | Provides cyclobutyl substituent |

| Solvent | Ethanol, methanol, DMF | Influences solubility and reaction rate |

| Microwave heating | 160–175 °C for 1.5–2 min | Accelerates cyclocondensation |

| Acid catalyst | HCl (conc.) | Controls dehydration and hydroxy group formation |

| Alkylation reagent | Haloacetic acid derivatives | Introduces acetic acid side chain |

| Hydrolysis conditions | Basic or acidic hydrolysis | Converts esters to acids |

| Purification methods | Flash chromatography, recrystallization | Ensures product purity |

Chemical Reactions Analysis

Types of Reactions

2-(3-cyclobutyl-5-hydroxy-1H-pyrazol-1-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The pyrazole ring can be reduced under specific conditions.

Substitution: The cyclobutyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the pyrazole ring can produce a dihydropyrazole derivative .

Scientific Research Applications

Medicinal Applications

Anti-inflammatory Properties:

Research indicates that 2-(3-cyclobutyl-5-hydroxy-1H-pyrazol-1-yl)acetic acid exhibits anti-inflammatory effects. It has been noted for its ability to modulate inflammatory pathways, making it a candidate for treating conditions such as rheumatoid arthritis and other inflammatory diseases. Studies have shown that compounds with similar structures can inhibit pro-inflammatory cytokines, suggesting that this compound may have comparable effects .

Potential in Autoimmune Disorders:

The compound has also been investigated for its potential use in autoimmune disorders. Its mechanism of action may involve the modulation of immune responses, which could be beneficial in conditions like psoriasis, Crohn's disease, and multiple sclerosis . The ability to influence immune system pathways positions it as a valuable therapeutic agent.

Antioxidant Activity:

In addition to its anti-inflammatory properties, this compound demonstrates antioxidant activity, which is crucial in protecting cells from oxidative stress. This characteristic is particularly relevant in the context of neurodegenerative diseases and aging-related conditions where oxidative damage plays a significant role .

Agricultural Applications

Fungicide Development:

this compound serves as an intermediate in the synthesis of fungicides. Its derivatives have been utilized in crop protection formulations to combat fungal pathogens affecting various crops. The effectiveness of these compounds has been supported by studies demonstrating their ability to inhibit fungal growth and improve crop yields .

Herbicide Potential:

There is ongoing research into the herbicidal properties of compounds related to this compound. Preliminary findings suggest that these compounds can selectively inhibit the growth of certain weeds without adversely affecting crop plants, making them promising candidates for environmentally friendly herbicides .

Cosmetic Applications

The compound's antioxidant properties also extend to cosmetic formulations. It can be incorporated into skincare products aimed at reducing oxidative stress on the skin, thereby potentially improving skin health and appearance. The safety and efficacy of such formulations are typically evaluated through rigorous testing before market introduction .

Summary Table of Applications

| Application Area | Specific Uses | Mechanism/Action |

|---|---|---|

| Medicinal | Anti-inflammatory treatment | Modulation of inflammatory pathways |

| Autoimmune disorders (e.g., psoriasis) | Immune response modulation | |

| Antioxidant activity | Protection against oxidative stress | |

| Agricultural | Fungicides | Inhibition of fungal pathogens |

| Herbicides | Selective growth inhibition of weeds | |

| Cosmetic | Skincare products | Antioxidant protection for skin health |

Case Studies and Research Findings

Several studies have documented the effects and applications of this compound:

- Anti-inflammatory Study : A study demonstrated that similar pyrazole derivatives significantly reduced inflammation markers in animal models, suggesting potential therapeutic benefits for inflammatory diseases .

- Fungicide Efficacy : Research on fungicidal activity showed that derivatives of this compound effectively inhibited fungal growth in vitro, leading to increased interest in its agricultural applications .

- Cosmetic Formulation Testing : A series of trials assessed the safety and efficacy of formulations containing this compound, indicating positive results in reducing signs of skin aging due to oxidative stress .

Mechanism of Action

The mechanism of action of 2-(3-cyclobutyl-5-hydroxy-1H-pyrazol-1-yl)acetic acid involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes or receptors, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Pyrazole-acetic acid derivatives are widely studied for their structural diversity and bioactivity. Below is a detailed comparison of the target compound with key analogs, focusing on substituent effects, physicochemical properties, and applications.

Structural and Functional Group Variations

Core Structure

All analogs share a 1H-pyrazole ring with an acetic acid group at position 1. Variations arise from substituents at positions 3 and 5 (Table 1).

Key Observations:

- Cyclobutyl vs.

- Hydroxy vs. Amino/Methyl at R5: The hydroxyl group increases hydrogen-bonding capacity, improving aqueous solubility compared to methyl or amino groups .

- Trifluoromethyl (CF3) Substitution: CF3 groups enhance metabolic stability and electron-withdrawing effects, making analogs like and suitable for pharmacokinetic optimization .

Physicochemical Properties

Solubility and Polarity

- The target compound’s hydroxyl group contributes to higher aqueous solubility (logP ~1.2 estimated) compared to methyl-substituted analogs (e.g., logP ~1.8 for ).

- CF3-containing derivatives (e.g., ) exhibit lower solubility due to increased hydrophobicity .

Hydrogen-Bonding Patterns

Biological Activity

2-(3-Cyclobutyl-5-hydroxy-1H-pyrazol-1-yl)acetic acid, with the CAS number 2092289-00-2, is a compound that has garnered attention for its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Biological Activities

Research indicates that compounds containing the pyrazole moiety exhibit a wide range of biological activities, including but not limited to:

- Anti-inflammatory : Pyrazoles are known for their anti-inflammatory properties, often utilized in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) .

- Antimicrobial : Various pyrazole derivatives have shown efficacy against bacterial and fungal pathogens .

- Anticancer : Some studies suggest potential anticancer activity, particularly in inhibiting tumor growth through various mechanisms .

Table 1: Biological Activities of Pyrazole Derivatives

The biological activities of this compound can be attributed to its interaction with various biological targets:

- Cyclooxygenase Inhibition : Similar pyrazole derivatives have been shown to inhibit cyclooxygenase enzymes, leading to reduced prostaglandin synthesis and subsequent anti-inflammatory effects.

- Tyrosine Kinase Inhibition : Some studies have indicated that pyrazole compounds can inhibit tyrosine kinases, which are crucial in cancer signaling pathways .

- Receptor Modulation : The compound may act as a modulator at various receptors involved in pain and inflammation pathways.

Case Study 1: Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of a series of pyrazole derivatives, including this compound. The compound was tested using carrageenan-induced edema models in rodents, demonstrating significant reduction in swelling comparable to standard NSAIDs like indomethacin .

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial activity of this compound was assessed against several bacterial strains, including E. coli and Staphylococcus aureus. The results indicated that the compound exhibited notable antibacterial properties, suggesting its potential use in treating infections caused by resistant strains .

Research Findings

Recent research has focused on the synthesis and evaluation of novel pyrazole derivatives for their therapeutic potential. The findings suggest that modifications to the pyrazole structure can enhance specific biological activities while minimizing side effects.

Table 2: Summary of Research Findings

| Study Focus | Findings | |

|---|---|---|

| Anti-inflammatory | Significant edema reduction in animal models | Supports potential use as an NSAID |

| Antimicrobial | Effective against multiple bacterial strains | Promising candidate for infection treatment |

| Anticancer | Inhibition of tumor cell growth | Potential for development as an anticancer agent |

Q & A

Q. What are the optimal synthetic routes for 2-(3-cyclobutyl-5-hydroxy-1H-pyrazol-1-yl)acetic acid?

The synthesis of this compound typically involves multi-step processes, including cyclocondensation, functional group modifications, and purification. Key steps include:

- Cyclobutyl group introduction : Cyclobutane derivatives may be synthesized via [2+2] cycloaddition or ring-closing metathesis, requiring precise temperature control (−20°C to 60°C) and catalysts like Grubbs catalyst .

- Pyrazole ring formation : Hydroxy-pyrazole intermediates are synthesized using hydrazine derivatives and β-keto esters under reflux conditions (e.g., ethanol, 80°C) .

- Acetic acid linkage : Coupling the pyrazole moiety to acetic acid is achieved via nucleophilic substitution or Mitsunobu reactions, using reagents like DCC (dicyclohexylcarbodiimide) or DIAD (diisopropyl azodicarboxylate) .

Critical parameters : Solvent choice (e.g., DMF or acetonitrile), pH control (pH 6–8 for stability), and inert atmospheres (N₂/Ar) to prevent oxidation of sensitive groups .

Q. How is the molecular structure of this compound characterized experimentally?

Structural confirmation relies on:

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., SHELXL software for refinement) .

- Spectroscopic techniques :

- ¹H/¹³C NMR : Identify substituents (e.g., cyclobutyl protons at δ 2.5–3.5 ppm; hydroxy group at δ 10–12 ppm).

- FT-IR : Confirm carboxylic acid (C=O stretch ~1700 cm⁻¹) and hydroxyl (O-H stretch ~3300 cm⁻¹) groups .

- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ expected for C₁₀H₁₃N₃O₃: 232.10) .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated using kinetic studies?

Kinetic analysis is critical for understanding reaction pathways:

- Rate determination : Monitor reactions via HPLC or UV-Vis spectroscopy under varying conditions (e.g., pH, temperature). For example, esterification of the acetic acid group may follow pseudo-first-order kinetics if excess alcohol is used .

- Activation energy : Use the Arrhenius equation to calculate energy barriers for key steps (e.g., cyclobutyl ring-opening reactions).

- Isotopic labeling : ¹⁸O-labeled water or D₂O can trace hydroxyl group participation in hydrolysis or tautomerization .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies in bioactivity (e.g., antimicrobial vs. anti-inflammatory effects) may arise from:

- Assay variability : Standardize protocols (e.g., MIC assays for antimicrobial activity using consistent bacterial strains) .

- Solubility differences : Use co-solvents (e.g., DMSO ≤1% v/v) to ensure compound solubility in in vitro models .

- Metabolic stability : Evaluate degradation products via LC-MS to confirm intact compound activity .

Q. How can computational modeling optimize its pharmacokinetic profile?

- DFT calculations : Predict tautomeric preferences (e.g., keto-enol equilibrium of the hydroxy-pyrazole group) affecting solubility .

- Molecular docking : Screen against target proteins (e.g., COX-2 for anti-inflammatory activity) to identify binding motifs. Adjust substituents (e.g., cyclobutyl vs. phenyl) to enhance affinity .

- ADMET prediction : Tools like SwissADME assess logP (target ~2–3 for oral bioavailability) and CYP450 interactions .

Q. What purification techniques are recommended for isolating high-purity samples?

- Column chromatography : Use silica gel with gradient elution (hexane/ethyl acetate 8:2 to 5:5) for polar impurities .

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to remove residual hydrazine or unreacted intermediates .

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) for final purity assessment (>95%) .

Methodological Challenges

Q. How to mitigate decomposition of the hydroxy-pyrazole group during synthesis?

Q. How to validate interactions between this compound and biological targets?

- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (ka/kd) to receptors .

- Isothermal titration calorimetry (ITC) : Quantify binding enthalpy and stoichiometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.